molecular formula C10H19NO2 B13304779 (2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid

(2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13304779
M. Wt: 185.26 g/mol
InChI Key: VAFYEERAXDEFTA-SFYZADRCSA-N
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Description

(2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted at the 3-position with a 2,2-dimethylpropyl group and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine, followed by cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of a catalytic amount of iron (III) chloride in water, which allows for the synthesis of N-substituted pyrroles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-(2,2-Dimethylpropyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-10(2,3)6-7-4-5-11-8(7)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

VAFYEERAXDEFTA-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)CC1CCNC1C(=O)O

Origin of Product

United States

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